2-(5-Bromo-3-methylpyridin-2-yl)malononitrile
Description
2-(5-Bromo-3-methylpyridin-2-yl)malononitrile (C₉H₄BrN₃, molecular weight: 234.056 g/mol) is a malononitrile derivative featuring a pyridine ring substituted with bromine at the 5-position and a methyl group at the 3-position (Fig. 1). Malononitrile-based compounds are widely explored for their applications in organic electronics, nonlinear optics (NLO), and pharmaceuticals due to their electron-withdrawing properties and structural versatility.
Properties
IUPAC Name |
2-(5-bromo-3-methylpyridin-2-yl)propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-6-2-8(10)5-13-9(6)7(3-11)4-12/h2,5,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSKYRGVWJMVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(C#N)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-methylpyridin-2-yl)malononitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methylpyridin-3-amine.
Reaction with Malononitrile: The amine group of 5-bromo-2-methylpyridin-3-amine reacts with malononitrile under basic conditions to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-methylpyridin-2-yl)malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aryl groups.
Scientific Research Applications
2-(5-Bromo-3-methylpyridin-2-yl)malononitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is investigated for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-methylpyridin-2-yl)malononitrile depends on its application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific molecular targets. The exact pathways and targets would depend on the final compound synthesized from this intermediate .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Structural and electronic comparisons of malononitrile derivatives
Key Observations :
- Halogen Effects: Bromine substituents enhance electron-withdrawing capacity, as seen in 2-(4-bromobenzylidene)malononitrile, which achieves 98% yield in aldol condensations . The bromo-pyridine group in the target compound likely enhances reactivity and stability similarly.
- Heterocyclic Influence: Thiazolidinone and indenylidene derivatives (e.g., ) exhibit strong NLO responses due to extended π-conjugation, suggesting that the pyridine ring in the target compound may contribute to comparable electronic properties .
- Methyl Substitution: The 3-methyl group on the pyridine ring in the target compound could sterically hinder reactions but improve solubility, a feature observed in cyclohexenylidene analogs (e.g., 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile) .
Notes and Limitations
- Data Gaps: Direct synthesis routes, solubility, and crystallographic data for this compound are unavailable in the evidence. Predictions are based on structural analogs.
- Methodological Variability : Yields and properties vary with synthetic conditions (e.g., catalysts in vs. solvent-free methods in ).
- Future Directions : Computational modeling (as in ) could predict the target compound’s NLO properties, while experimental studies should focus on regioselective bromination and methyl substitution effects.
Biological Activity
2-(5-Bromo-3-methylpyridin-2-yl)malononitrile is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and a malononitrile group, which contribute to its reactivity and biological interactions. Research into its biological properties has revealed various pharmacological potentials, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a brominated pyridine ring attached to a malononitrile moiety, which is responsible for its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on pyridine derivatives demonstrated that certain structural modifications enhance their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antimicrobial | TBD |
| Similar Pyridine Derivative | Antimicrobial | 0.29 μM |
Anticancer Potential
The anticancer activity of pyridine derivatives has also been explored. Specifically, compounds with similar structures have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cancer cell proliferation .
Case Study:
In a recent study, several pyridine derivatives were evaluated for their ability to inhibit CDK activity. The results indicated that modifications to the pyridine ring significantly influenced the compounds' potency against cancer cell lines.
| Compound | CDK Inhibition (%) | Cell Line Tested |
|---|---|---|
| This compound | TBD | TBD |
| Other Pyridine Derivatives | Up to 41.32% | Various |
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors in target cells. For instance, the presence of the malononitrile group may facilitate binding to active sites of enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
Research Findings
Recent studies have highlighted the need for further exploration of the biological activities associated with this compound. Investigations into structure-activity relationships (SAR) have provided insights into how variations in molecular structure can enhance or diminish biological efficacy.
Key Findings:
- Enhanced Activity: The introduction of halogens at specific positions on the pyridine ring has been correlated with increased antimicrobial activity.
- Selective Toxicity: Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
